molecular formula C11H12BrClO B1403176 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene CAS No. 1310949-91-7

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene

Cat. No.: B1403176
CAS No.: 1310949-91-7
M. Wt: 275.57 g/mol
InChI Key: JYNVTCHZALQTLV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by the attachment of the cyclopentyloxy group. The process is optimized for efficiency, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclopentyloxy group, can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Similar in structure but lacks the cyclopentyloxy group.

    4-Bromo-2-chloroanisole: Contains a methoxy group instead of the cyclopentyloxy group.

    4-Bromo-2-chlorotoluene: Has a methyl group instead of the cyclopentyloxy group.

Uniqueness

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-1-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNVTCHZALQTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (2.0 g) and bromocyclopentane (0.775 mL) were added to a solution of 4-bromo-2-chlorophenol (1.0 g) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for four days. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated ammonium chloride solution and water, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 4-bromo-2-chloro-1-(cyclopentyloxy)benzene as a colorless oil (1.31 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.775 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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